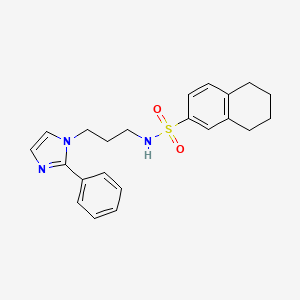
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.
Structure and Properties
The compound features an imidazole ring, a phenyl group, and a sulfonamide moiety attached to a tetrahydronaphthalene structure. Its molecular formula is C18H19N3O2S, and it has been characterized for various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 345.43 g/mol |
| IUPAC Name | N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
| Solubility | Soluble in DMSO and ethanol |
The primary target of this compound is the p97/VCP ATPase , where it acts as a covalent inhibitor . This inhibition occurs at the C522 residue of p97, leading to significant effects on cellular processes such as protein degradation pathways and cell cycle regulation.
Cellular Effects
The compound has been shown to influence various signaling pathways:
- Inhibition of Cytochrome P450 Enzymes : This affects drug metabolism and can lead to increased bioavailability of co-administered drugs.
- Modulation of Protein Kinases : It impacts key pathways involved in cell proliferation and apoptosis.
In Vitro Studies
In laboratory settings, this compound has demonstrated the following activities:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Apoptosis Induction : The compound was found to induce apoptosis in cancer cells by modulating the expression levels of key proteins involved in the apoptotic pathway (e.g., Bax and Bcl-2) .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on pancreatic cancer cell lines. The compound showed:
- A significant reduction in cell viability at concentrations as low as 0.5 µM.
- Enhanced apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Enzyme Inhibition
Research highlighted the ability of this compound to inhibit specific isoforms of carbonic anhydrases (CAs), which are crucial in tumor biology. The inhibition profile against hCA IX and XII was particularly noteworthy:
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.15 |
| Standard Inhibitor (Acetazolamide) | 0.25 |
Eigenschaften
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-28(27,21-12-11-18-7-4-5-10-20(18)17-21)24-13-6-15-25-16-14-23-22(25)19-8-2-1-3-9-19/h1-3,8-9,11-12,14,16-17,24H,4-7,10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWHEOSESFAOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













